molecular formula C25H22N2O6S B254438 2-(1,1-dioxidotetrahydrothiophen-3-yl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

2-(1,1-dioxidotetrahydrothiophen-3-yl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Cat. No. B254438
M. Wt: 478.5 g/mol
InChI Key: XHMTUXUAVQGRIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-dioxidotetrahydrothiophen-3-yl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biochemistry.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been suggested that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
2-(1,1-dioxidotetrahydrothiophen-3-yl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione has been found to exhibit significant biochemical and physiological effects. It has been shown to induce cell death in cancer cells, reduce inflammation, and inhibit microbial growth. Additionally, this compound has been found to exhibit low toxicity in normal cells, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1,1-dioxidotetrahydrothiophen-3-yl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione in lab experiments is its significant cytotoxic activity against cancer cells. Additionally, this compound exhibits low toxicity in normal cells, making it a promising candidate for drug development. However, the complex synthesis method and limited availability of this compound may pose limitations for lab experiments.

Future Directions

There are several future directions for research on 2-(1,1-dioxidotetrahydrothiophen-3-yl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione. One potential direction is to investigate its potential applications in drug development for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on normal cells. Furthermore, research on the synthesis of this compound and its derivatives may lead to the development of more potent and effective drugs.

Synthesis Methods

The synthesis of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione involves the reaction of various chemical reagents, including tetrahydrothiophene, chromone, and indole, under specific reaction conditions. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

2-(1,1-dioxidotetrahydrothiophen-3-yl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been investigated for its potential as an anti-inflammatory and anti-microbial agent.

properties

Product Name

2-(1,1-dioxidotetrahydrothiophen-3-yl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Molecular Formula

C25H22N2O6S

Molecular Weight

478.5 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-1//'-propylspiro[chromeno[2,3-c]pyrrole-1,3//'-indole]-2//',3,9-trione

InChI

InChI=1S/C25H22N2O6S/c1-2-12-26-18-9-5-4-8-17(18)25(24(26)30)20-21(28)16-7-3-6-10-19(16)33-22(20)23(29)27(25)15-11-13-34(31,32)14-15/h3-10,15H,2,11-14H2,1H3

InChI Key

XHMTUXUAVQGRIQ-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3C5CCS(=O)(=O)C5)OC6=CC=CC=C6C4=O

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3C5CCS(=O)(=O)C5)OC6=CC=CC=C6C4=O

Origin of Product

United States

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